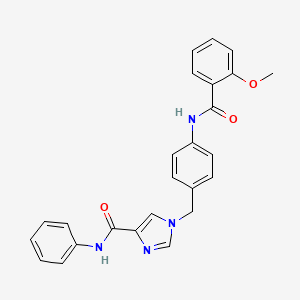

1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide is a chemical compound that belongs to the class of imidazole-based compounds. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Applications De Recherche Scientifique

Pharmaceutical Drug Development

Imidazole derivatives, such as the compound , are integral to the development of new pharmaceutical drugs due to their structural similarity to biologically active molecules. This compound could serve as a precursor or an intermediate in the synthesis of medications targeting a variety of diseases. For instance, imidazole rings are found in many drugs that exhibit antibacterial, antifungal, and antiviral properties .

Agricultural Chemistry

In the realm of agrochemicals, imidazole compounds are used to create pesticides and fungicides. The subject compound could be investigated for its efficacy in protecting crops from pests and diseases, potentially leading to the development of new agricultural products .

Material Science

Imidazole derivatives are known to contribute to the advancement of material sciences, particularly in the creation of novel polymers and coatings. The compound could be researched for its potential use in creating materials with unique properties, such as increased durability or thermal stability .

Catalysis

The imidazole ring is a common motif in catalysts used for chemical reactions. This compound could be explored for its catalytic properties, possibly improving the efficiency of various industrial processes .

Optical Applications

Due to their electronic properties, imidazole derivatives are often used in dyes for solar cells and other optical applications. The compound may have potential in the development of new dyes with improved light absorption or emission characteristics .

Biological Research

Imidazole compounds play a significant role in biological research, particularly in the study of enzymes and other proteins. This compound could be used as a molecular probe or a building block in the synthesis of peptides and nucleotides .

Medical Imaging

Imidazole derivatives can be used in the synthesis of contrast agents for medical imaging techniques such as MRI. Research into the compound’s properties could lead to the development of new agents that provide clearer images or require lower doses .

Environmental Science

In environmental science, imidazole derivatives can be applied in the detection and removal of pollutants. The compound could be part of sensors that detect hazardous substances or be used in materials that help in the cleanup of contaminated sites .

Mécanisme D'action

Target of Action

The primary target of this compound is human glucokinase (GK), a key enzyme in the regulation of carbohydrate metabolism . GK plays a crucial role in maintaining blood glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis .

Mode of Action

The compound acts as an allosteric activator of GK . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that enhances the enzyme’s activity . This compound likely interacts with the allosteric site of GK, enhancing its catalytic action .

Biochemical Pathways

The activation of GK by this compound affects the glycolysis pathway. By enhancing the conversion of glucose to glucose-6-phosphate, it promotes the utilization of glucose and thus helps regulate blood glucose levels . The downstream effects include increased glucose uptake and utilization, contributing to the maintenance of glucose homeostasis .

Result of Action

The activation of GK by this compound leads to an increase in the rate of glycolysis, promoting glucose utilization and helping to maintain blood glucose homeostasis . This could potentially have therapeutic benefits in conditions characterized by impaired glucose homeostasis, such as type 2 diabetes .

Propriétés

IUPAC Name |

1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O3/c1-32-23-10-6-5-9-21(23)24(30)27-20-13-11-18(12-14-20)15-29-16-22(26-17-29)25(31)28-19-7-3-2-4-8-19/h2-14,16-17H,15H2,1H3,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POFRWDVVOYGXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-methoxybenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2744483.png)

![1-(3-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2744484.png)

![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2744489.png)

![8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744490.png)

![[6-Amino-2-(4-ethylpiperazinyl)-5-nitropyrimidin-4-yl]benzylamine](/img/structure/B2744497.png)

![(Z)-tert-Butyl (3-methyl-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B2744502.png)